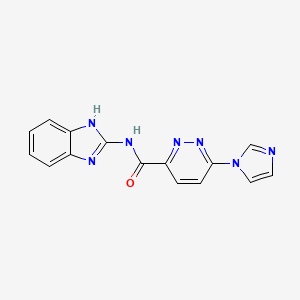
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a benzimidazole moiety, an imidazole ring, and a pyridazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core . This intermediate can then be further reacted with appropriate reagents to introduce the imidazole and pyridazine functionalities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the benzimidazole or imidazole rings, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Applications De Recherche Scientifique
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole derivatives, imidazole-containing molecules, and pyridazine-based compounds .
Uniqueness
What sets N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide apart is its unique combination of three different heterocyclic moieties. This structural complexity provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry .
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-imidazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c23-14(19-15-17-10-3-1-2-4-11(10)18-15)12-5-6-13(21-20-12)22-8-7-16-9-22/h1-9H,(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNBXXMHDLDKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2847877.png)

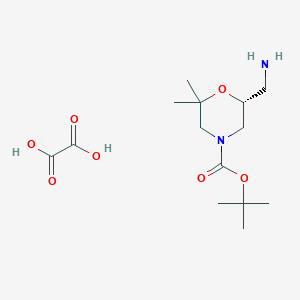

![(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2847886.png)
![3-cyclopropyl-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2847887.png)
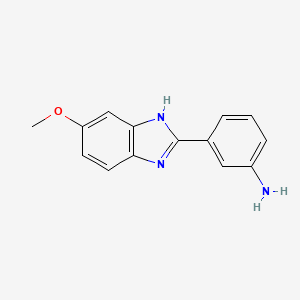


![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2847891.png)
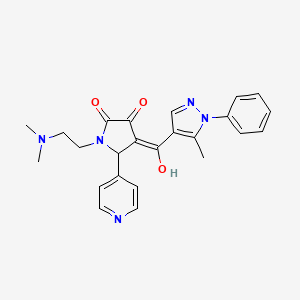
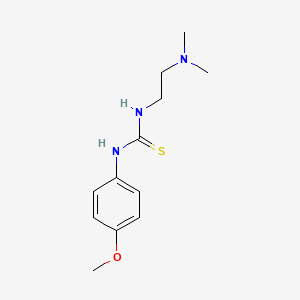
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2847896.png)

